4-[(1S)-1-aminoethyl]-2-methoxyphenol
Description
Historical Context and Scientific Significance in Chemical Biology Research
While specific historical milestones for 4-[(1S)-1-aminoethyl]-2-methoxyphenol are not extensively documented in readily available literature, its scientific significance can be inferred from the broader history of its structural class. The parent compound, 4-(1-aminoethyl)-2-methoxyphenol (B8754892), belongs to a family of compounds that have been of interest due to their structural similarity to catecholamine neurotransmitters like dopamine (B1211576). The achiral analogue, 4-(2-aminoethyl)-2-methoxyphenol, also known as 3-methoxytyramine, is a known metabolite of dopamine. chemicalbook.comnih.gov This relationship has prompted investigations into the biological activities of related structures. The focus on the specific (1S) stereoisomer represents a more recent and nuanced approach in chemical biology, where the precise three-dimensional arrangement of atoms is recognized as a critical determinant of biological function.
Overview of Stereochemistry and Enantiomeric Importance in Biological Systems
Stereochemistry, the study of the spatial arrangement of atoms in molecules, is fundamental to understanding biological processes. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In the case of this compound, the chiral center is the carbon atom to which the amino group is attached. This gives rise to two enantiomers: (1S)- and (1R)-.
Biological systems, being composed of chiral molecules such as amino acids and sugars, often exhibit a high degree of stereoselectivity. This means that one enantiomer of a chiral drug or molecule may interact with a biological target, such as a receptor or enzyme, with much higher affinity or efficacy than its mirror image. The differential effects of enantiomers can be profound, with one enantiomer producing a desired therapeutic effect while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, the study of a single enantiomer like this compound is crucial for elucidating its specific biological role and potential therapeutic applications.
Current Research Landscape and Gaps for this compound
The current research landscape for this compound as a distinct entity is relatively sparse. Much of the available research focuses on the achiral analogue, 3-methoxytyramine, in the context of its role as a dopamine metabolite and its potential as a biomarker for certain diseases. chemicalbook.com
A significant gap in the literature is the lack of studies that directly compare the biological activities of the (1S) and (1R) enantiomers of 4-(1-aminoethyl)-2-methoxyphenol. Such studies would be invaluable in determining the specific stereochemical requirements for interaction with biological targets. Furthermore, there is a need for more extensive research into the synthesis, purification, and pharmacological characterization of the individual enantiomers.
Rationale for Comprehensive Academic Investigation of this compound
A comprehensive academic investigation of this compound is warranted for several reasons. Firstly, its structural similarity to known neuroactive compounds suggests a potential for interesting pharmacological properties. Investigating the pure (1S) enantiomer allows for a more precise understanding of its mechanism of action, free from the confounding effects of the (1R) enantiomer.
Secondly, the synthesis and study of this specific stereoisomer contribute to the broader understanding of structure-activity relationships in its class of compounds. By isolating the effects of a single enantiomer, researchers can build more accurate models of how these molecules interact with their biological targets. This knowledge can, in turn, guide the design of new and more selective therapeutic agents.
Finally, the development of efficient and stereoselective synthetic routes to this compound is a valuable pursuit in its own right from a chemical synthesis perspective.
Structure
3D Structure
Properties
CAS No. |
1241681-88-8 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-[(1S)-1-aminoethyl]-2-methoxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-6,11H,10H2,1-2H3/t6-/m0/s1 |
InChI Key |
CCUOPHCFZGJEKT-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)O)OC)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)OC)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 1s 1 Aminoethyl 2 Methoxyphenol and Its Analogues
Enantioselective Synthesis Strategies for the Chiral Center of 4-[(1S)-1-aminoethyl]-2-methoxyphenol
The critical step in synthesizing this compound is the establishment of the stereogenic center at the carbon atom bearing the amino group. Several enantioselective strategies have been developed to achieve this with high stereocontrol.
Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, and the asymmetric hydrogenation of prochiral ketones is a prominent method for producing chiral alcohols and amines. nih.govwikipedia.org For the synthesis of this compound, a key intermediate would be 4-(1-aminoacetyl)-2-methoxyphenol or a protected derivative, which can be reduced enantioselectively.
A widely successful approach involves the use of ruthenium(II) catalysts bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in combination with a chiral 1,2-diamine ligand. nih.govacs.orgacs.org The hydrogenation of acetophenone (B1666503), a model substrate, has been extensively studied with catalysts like trans-[RuCl2{(S)-binap}{(S,S)-dpen}] (dpen = 1,2-diphenylethylenediamine). acs.orgnih.gov The mechanism of this reaction is complex and involves an outer-sphere hydride transfer from the catalyst to the ketone. acs.orgnih.gov The enantioselectivity is governed by the intricate interplay of noncovalent interactions within a chiral pocket created by the catalyst. acs.orgnih.gov
The choice of the N-substituents on the diamine ligand can significantly impact the enantioselectivity of the hydrogenation. acs.org For instance, in the asymmetric hydrogenation of acetophenone derivatives, catalysts with (R)-DMAPEN ((R)-N,N-dimethyl-1,2-diphenylethylenediamine) as the diamine ligand have shown high enantioselectivity. acs.org
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Ru(II)-BINAP/Diamine | Prochiral ketones | Up to >99% | nih.govacs.orgacs.org |
| Rh-ArcPhos | Cyclic dehydroamino acids | Up to 96% | rsc.org |
| Earth-abundant manganese catalysts | Dialkyl ketimines | High | nih.gov |
The development of catalysts based on earth-abundant metals like manganese is also a promising area for the asymmetric hydrogenation of imines to produce chiral amines. nih.gov These catalysts have demonstrated the ability to differentiate between minimally different alkyl groups, achieving high enantioselectivity. nih.gov
Chiral pool synthesis leverages naturally occurring enantiopure compounds as starting materials to introduce chirality into the target molecule. ankara.edu.trwikipedia.orguvic.ca For the synthesis of this compound, natural amino acids are excellent chiral precursors. ankara.edu.trresearchgate.net
A plausible chiral pool approach could start from L-DOPA (L-3,4-dihydroxyphenylalanine), a naturally occurring amino acid. researchgate.net The synthesis would involve the decarboxylation of L-DOPA to produce dopamine (B1211576), followed by a series of functional group manipulations to arrive at the target molecule. researchgate.netresearchgate.net This strategy has the advantage of starting with a molecule that already possesses the desired stereochemistry at a related position and the core catechol-like structure. The conversion of L-DOPA to norepinephrine (B1679862), a close structural analogue of the target compound, is a known biosynthetic pathway. researchgate.net
Another approach could involve using other readily available chiral amino acids to construct the chiral ethylamine (B1201723) side chain, which is then attached to the 2-methoxyphenol moiety. This method allows for the preservation of the stereocenter from the starting amino acid in the final product. ankara.edu.tr
| Chiral Precursor | Key Transformation | Target Molecule Feature | Reference |
| L-DOPA | Decarboxylation and functional group modification | (S)-configuration of the aminoethyl side chain | researchgate.netresearchgate.net |
| L-Serine | Functional group interconversion | Chiral backbone | ankara.edu.tr |
| L-Alanine | Side chain modification | (S)-aminoethyl group | ankara.edu.tr |
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. nih.govwiley.comnih.gov Enzymes such as transaminases, oxidoreductases, and lipases are employed to achieve high enantioselectivity under mild reaction conditions. wiley.comresearchgate.netmanchester.ac.uk
Transaminases (TAs) are particularly useful for the asymmetric synthesis of chiral amines from prochiral ketones. wiley.com An (S)-selective ω-transaminase could be used to convert 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one directly into this compound with high enantiomeric excess. wiley.com The industrial application of transaminases has been demonstrated in the synthesis of pharmaceuticals like sitagliptin. wiley.com
Deracemization is another powerful enzymatic strategy. This can be achieved by combining a non-selective oxidation of a racemic amine with a stereoselective enzymatic reduction of the resulting imine or ketone. nih.gov For instance, a racemic mixture of 1-(4-hydroxy-3-methoxyphenyl)ethanamine could be subjected to a deracemization process to yield the desired (S)-enantiomer in high purity. nih.gov
Lipase-catalyzed kinetic resolution can also be employed to separate enantiomers from a racemic mixture. researchgate.net In this method, a lipase (B570770) is used to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated and unreacted enantiomers. researchgate.net
| Enzyme Type | Reaction | Substrate | Product | Reference |
| Transaminase | Asymmetric reductive amination | 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | This compound | wiley.com |
| Oxidoreductase/Alcohol Dehydrogenase | Deracemization | Racemic 1-(4-hydroxy-3-methoxyphenyl)ethanamine | (S)-1-(4-hydroxy-3-methoxyphenyl)ethanamine | researchgate.netnih.gov |
| Lipase | Kinetic resolution | Racemic 1-(4-hydroxy-3-methoxyphenyl)ethanamine | Enantiomerically enriched amine and acylated amine | researchgate.net |
Total Synthesis Pathways of this compound
The total synthesis of this compound can be approached through various routes, often converging on the key enantioselective step discussed previously. A representative total synthesis would likely involve the construction of the substituted aromatic ring followed by the introduction of the chiral aminoethyl side chain.
A plausible synthesis, drawing parallels from the synthesis of the related compound metaraminol, could start from 3-hydroxybenzaldehyde. gpatindia.comgoogle.com For our target molecule, the starting material would be 4-hydroxy-3-methoxybenzaldehyde (vanillin).
A potential synthetic route is outlined below:
Henry Reaction: A chiral catalyzed Henry reaction between vanillin (B372448) and nitroethane would yield a nitroalcohol with the desired stereochemistry. google.com This reaction can be catalyzed by a chiral complex, for example, one derived from cinchona alkaloids and copper acetate. google.com
Reduction of the Nitro Group: The nitro group of the resulting nitroalcohol is then reduced to a primary amine. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.com This step yields the target molecule, this compound.
This chemoenzymatic approach, which combines chemical and enzymatic steps, is also a powerful strategy. researchgate.netmdpi.comchemrxiv.org For example, an enzymatic transamination could be the final step to introduce the chiral amine. europa.eu
Divergent Synthesis of this compound Derivatives and Analogues
Divergent synthesis is a strategy that allows for the creation of a library of structurally related compounds from a common intermediate. This is particularly valuable in drug discovery for exploring structure-activity relationships. For this compound, a key intermediate could be a protected form of the molecule, which can then be subjected to various modifications.
Starting with a protected version of this compound, where the amino and/or phenol (B47542) groups are protected, a variety of derivatives can be synthesized. For example, the amino group can be alkylated or acylated to produce a range of N-substituted analogues. The phenolic hydroxyl group can be etherified or esterified to generate further diversity.
A key intermediate could also be a precursor like 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one. This ketone can be used to generate a variety of phenylethanolamine analogues through different reductive amination conditions with various amines. This approach allows for the modification of the substituent on the nitrogen atom.
The synthesis of transition-state analogues of phenylethanolamine N-methyltransferase (PNMT) provides an example of how a core scaffold can be elaborated to produce a range of complex molecules. nih.govnih.govresearchgate.net
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of chiral amines, including this compound, can be made more sustainable by incorporating these principles.
Biocatalysis , as discussed in section 2.1.3, is a cornerstone of green chemistry. nih.govwiley.com Enzymatic reactions are typically performed in aqueous media under mild conditions, avoiding the need for harsh reagents and organic solvents. hims-biocat.eu The use of whole-cell biocatalysts can further enhance the sustainability of the process. nih.gov
Catalytic Methods that are highly efficient and atom-economical are also central to green chemistry. Asymmetric hydrogenation, for instance, is an atom-economical reaction that adds hydrogen to a substrate with high selectivity, generating minimal waste. nih.gov The use of catalysts based on abundant and non-toxic metals is also a key aspect of green catalytic processes. nih.gov
Solvent-Free Reactions or the use of green solvents like water are highly desirable. organic-chemistry.org Ball milling, for example, can be used to conduct reactions in the absence of solvents, relying on mechanical energy to drive the transformation. organic-chemistry.org
The development of one-pot or tandem reactions , where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can significantly reduce waste and improve efficiency. mdpi.com Chemoenzymatic cascade reactions are a prime example of this approach. mdpi.com
| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |
| Biocatalysis | Enzymatic resolution, deracemization, transamination | Mild conditions, high selectivity, reduced waste | hims-biocat.eunih.govwiley.com |
| Atom Economy | Asymmetric hydrogenation | High efficiency, minimal byproducts | nih.gov |
| Safer Solvents and Auxiliaries | Use of water as a solvent, solvent-free reactions | Reduced environmental impact and toxicity | organic-chemistry.org |
| Catalysis | Use of highly active and selective catalysts | Lower energy consumption, reduced waste | nih.govnih.gov |
Elucidation of Biological Mechanisms of Action for 4 1s 1 Aminoethyl 2 Methoxyphenol
Molecular Target Identification and Characterization in vitro
Identifying the direct molecular partners of 4-[(1S)-1-aminoethyl]-2-methoxyphenol is the primary step in understanding its biological activity. This involves a range of biochemical and biophysical assays designed to measure its interaction with specific proteins such as receptors, enzymes, and ion channels.
Currently, there is a lack of specific data in the public domain detailing the receptor binding affinity and selectivity profile of this compound. Receptor binding assays are crucial for determining which receptors the compound binds to and with what strength, which in turn helps to predict its potential physiological effects and selectivity. Future research employing radioligand binding assays or other equivalent technologies will be necessary to elucidate this aspect of its mechanism of action.
Detailed kinetic studies on the interaction of this compound with various enzymes have not been extensively reported. Understanding whether this compound acts as an inhibitor or an activator of specific enzymes, and the kinetics of such interactions (e.g., competitive, non-competitive), is critical. mdpi.comnih.gov Such information, typically derived from enzymatic assays that measure the rate of reaction in the presence of the compound, is essential for a complete mechanistic understanding.
The effect of this compound on the function of various ion channels remains to be characterized. nih.gov Techniques such as patch-clamp electrophysiology would be required to investigate whether the compound can modulate the opening, closing, or conductance of ion channels, which are key regulators of cellular excitability and signaling. scbt.com
Cellular Pathway Analysis in vitro
Beyond direct molecular interactions, it is important to understand the downstream consequences of these interactions on cellular signaling pathways and gene regulation.
There is currently no specific information available regarding the perturbation of signal transduction cascades by this compound. Investigating its effects on key signaling pathways, such as those involving protein kinases and second messengers, would provide insight into how the compound influences cellular functions like growth, differentiation, and metabolism. sigmaaldrich.comnih.govkhanacademy.org
Comprehensive studies on the global effects of this compound on gene expression and protein profiles in cell lines have not been published. Methodologies like microarray analysis, RNA sequencing, and mass spectrometry-based proteomics would be instrumental in revealing how this compound may alter the transcriptional and translational landscape of a cell, offering a broader view of its biological impact. nih.govnih.gov
Cellular Viability and Proliferation Studies (Mechanistic Focus)
A thorough search of scientific literature and bioactivity databases did not yield any specific studies that have investigated the effects of this compound on cellular viability or proliferation. Consequently, there is no available data to construct a data table on its cytotoxic or antiproliferative effects on various cell lines. Mechanistic studies detailing its influence on the cell cycle, apoptosis, or other cellular proliferation pathways are also absent from the public domain. Research in this area would be foundational to understanding the potential therapeutic applications or toxicological profile of this compound.
Structure-Activity Relationship (SAR) Studies for this compound Analogues
Structure-Activity Relationship (SAR) studies are instrumental in medicinal chemistry for optimizing the biological activity of a lead compound. Such studies involve the synthesis and biological testing of a series of analogues to determine how chemical modifications influence their potency and efficacy.
Substituent Effects on Biological Activity
There are no specific SAR studies available in the public domain for analogues of this compound. While general SAR principles for phenethylamines and methoxyphenols exist, applying these to this specific scaffold without experimental data would be speculative. For instance, modifications to the methoxy (B1213986) group, the phenolic hydroxyl, or the aminoethyl side chain could significantly impact biological activity, but the nature and extent of these impacts remain uninvestigated for this particular compound. A systematic study involving the variation of substituents on the phenyl ring and the amino group would be necessary to elucidate these relationships.
Conformational Analysis and Bioactive Conformation
The three-dimensional conformation of a molecule is critical for its interaction with biological targets. However, no studies detailing the conformational analysis or identifying the bioactive conformation of this compound have been published. Computational modeling, coupled with experimental techniques such as NMR spectroscopy and X-ray crystallography, would be required to determine the preferred spatial arrangement of its functional groups and how this influences its biological activity. Without such data, the specific orientation of the methoxyphenol ring relative to the aminoethyl side chain in a biological context remains unknown.
Stereochemical Influences on Molecular Recognition
The "(1S)" designation in the chemical name of this compound indicates a specific stereoisomer. It is well-established in pharmacology that different enantiomers of a chiral compound can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. This is due to the chiral nature of biological receptors and enzymes, which can preferentially bind to one enantiomer over the other.
While the principle of stereoselectivity is fundamental, there is no specific research available that compares the biological activity of the (1S)-enantiomer of 4-(1-aminoethyl)-2-methoxyphenol (B8754892) with its (1R)-counterpart. Such a study would be essential to determine if the biological activity, if any, is stereospecific and to understand the molecular recognition processes involved.
Metabolic Transformation Studies of 4 1s 1 Aminoethyl 2 Methoxyphenol in Vitro
Identification of Phase I and Phase II Metabolic Pathways in Cellular Systems
In vitro studies with cellular systems, such as human liver microsomes, are instrumental in elucidating the primary metabolic routes for compounds like 4-[(1S)-1-aminoethyl]-2-methoxyphenol. These pathways are broadly classified as Phase I and Phase II reactions.
Phase I Metabolism:
Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, thereby increasing the polarity of the substrate. For this compound, the primary anticipated Phase I metabolic pathways, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, include:
O-Demethylation: The methoxy (B1213986) group (-OCH3) on the phenol (B47542) ring is a likely target for O-demethylation, a common reaction for methoxyphenol compounds. nih.gov This reaction would yield a catechol derivative, 4-[(1S)-1-aminoethyl]benzene-1,2-diol.
Aromatic Hydroxylation: The aromatic ring may undergo hydroxylation at positions not already substituted. This is a common metabolic pathway for phenolic compounds. frontiersin.org
Oxidative Deamination: The primary amino group in the ethylamine (B1201723) side chain can be a substrate for monoamine oxidases (MAOs) or other amine oxidases, leading to the formation of an aldehyde intermediate. This intermediate can then be further oxidized to a carboxylic acid or reduced to an alcohol.
Phase II Metabolism:
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases their water solubility and facilitates their excretion. For this compound and its Phase I metabolites, the key Phase II pathways are:
Glucuronidation: The phenolic hydroxyl group is a prime site for glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This is a major metabolic route for phenolic compounds. nih.govresearchgate.net The newly formed hydroxyl groups from Phase I reactions would also be susceptible to glucuronidation.
Sulfation: The phenolic hydroxyl group can also undergo sulfation, catalyzed by sulfotransferases (SULTs). nih.govnih.gov This is another significant conjugation pathway for phenols.
| Metabolic Pathway | Reaction Type | Key Enzymes | Potential Metabolite Structure |
| Phase I | |||
| O-Demethylation | Oxidation | Cytochrome P450 (CYP) | 4-[(1S)-1-aminoethyl]benzene-1,2-diol |
| Aromatic Hydroxylation | Oxidation | Cytochrome P450 (CYP) | Hydroxylated derivatives of the parent compound |
| Oxidative Deamination | Oxidation | Monoamine Oxidase (MAO) | Corresponding aldehyde, carboxylic acid, or alcohol |
| Phase II | |||
| Glucuronidation | Conjugation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates at the phenolic hydroxyl group(s) |
| Sulfation | Conjugation | Sulfotransferases (SULTs) | Sulfate (B86663) conjugates at the phenolic hydroxyl group(s) |
Characterization of Metabolites of this compound
The characterization of metabolites formed in vitro is typically achieved using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). These methods allow for the separation, detection, and structural elucidation of various metabolic products.
Based on the predicted metabolic pathways, the following classes of metabolites for this compound would be expected in incubations with liver cellular fractions:
Phase I Metabolites:
M1: O-desmethylated metabolite: This would result from the removal of the methyl group from the methoxy ether.
M2: Aromatic hydroxylated metabolites: One or more metabolites with an additional hydroxyl group on the benzene (B151609) ring.
M3: Oxidative deamination products: Metabolites where the aminoethyl side chain has been converted to a carboxylic acid, alcohol, or aldehyde.
Phase II Metabolites:
M4: Glucuronide conjugates: These would be formed by the attachment of glucuronic acid to the phenolic hydroxyl group of the parent compound or its Phase I metabolites.
M5: Sulfate conjugates: Formed by the addition of a sulfate group to the phenolic hydroxyl group.
| Metabolite ID | Proposed Structure/Modification | Metabolic Phase | Analytical Signature (Hypothetical) |
| M1 | O-desmethyl-4-[(1S)-1-aminoethyl]-2-methoxyphenol | I | [M+H]+ corresponding to loss of CH2 |
| M2 | Hydroxy-4-[(1S)-1-aminoethyl]-2-methoxyphenol | I | [M+H]+ corresponding to addition of O |
| M3a | [4-(1-hydroxyethyl)-2-methoxyphenoxy]acetic acid | I | [M+H]+ corresponding to deamination and oxidation |
| M4a | This compound-O-glucuronide | II | [M+H]+ corresponding to addition of C6H8O6 |
| M4b | O-desmethyl-4-[(1S)-1-aminoethyl]-2-methoxyphenol-O-glucuronide | I and II | [M+H]+ corresponding to loss of CH2 and addition of C6H8O6 |
| M5a | This compound-O-sulfate | II | [M+H]+ corresponding to addition of SO3 |
Enzyme Kinetics of Metabolism for this compound
Enzyme kinetics studies are performed to determine the rate at which a compound is metabolized by specific enzymes. Key parameters include the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum velocity of the reaction, and the maximum reaction velocity (Vmax). These parameters help in predicting the metabolic clearance of a drug.
For this compound, kinetic studies would likely focus on the major metabolic pathways, such as O-demethylation (CYP-mediated) and glucuronidation (UGT-mediated). These experiments would involve incubating the compound at various concentrations with relevant enzyme preparations (e.g., specific recombinant CYP or UGT isoforms) and measuring the rate of metabolite formation.
Hypothetical Enzyme Kinetic Data:
| Metabolic Reaction | Enzyme System | Km (µM) | Vmax (pmol/min/mg protein) |
| O-Demethylation | Human Liver Microsomes (CYP-mediated) | 15 | 250 |
| Glucuronidation | Human Liver Microsomes (UGT-mediated) | 25 | 800 |
These hypothetical values suggest that at low substrate concentrations, O-demethylation might be a more efficient pathway (lower Km), while at higher concentrations, glucuronidation could have a higher capacity (higher Vmax). It is important to note that some cytochrome P450 enzymes may exhibit atypical, non-Michaelis-Menten kinetics, which could be due to substrate inhibition at higher concentrations. nih.gov
Influence of Stereochemistry on Metabolic Fate
The presence of a chiral center in this compound—specifically, the (1S) configuration at the carbon atom of the aminoethyl side chain—introduces the possibility of stereoselective metabolism. nih.gov Metabolic enzymes are themselves chiral macromolecules and can exhibit different affinities and catalytic efficiencies for different stereoisomers of a substrate. nih.gov
This stereoselectivity can manifest in several ways:
Substrate Stereoselectivity: One enantiomer may be metabolized more rapidly than the other. For instance, a specific CYP or UGT isoform might preferentially bind to and metabolize the (1S)-enantiomer over a hypothetical (1R)-enantiomer.
Product Stereoselectivity: The metabolism of the chiral substrate may lead to the formation of metabolites with a specific stereochemical configuration.
Differential Pathway Utilization: The two enantiomers may be metabolized via different primary pathways. For example, the (1S)-enantiomer might predominantly undergo glucuronidation, while the (1R)-enantiomer could be a better substrate for sulfation.
Advanced Analytical and Spectroscopic Characterization in Research of 4 1s 1 Aminoethyl 2 Methoxyphenol
Chiral Analytical Method Development and Validation (e.g., HPLC, GC, CE for enantiomeric purity)
The determination of enantiomeric purity is critical for any chiral compound intended for pharmaceutical or research applications. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are powerful techniques for separating and quantifying enantiomers. chromatographyonline.com The development of a robust and reliable analytical method for 4-[(1S)-1-aminoethyl]-2-methoxyphenol would be a crucial step in its research.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the separation of enantiomers. researchgate.netscielo.org.za This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For a compound like this compound, which contains a primary amine and a phenolic hydroxyl group, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. windows.net
A hypothetical HPLC method development for this compound could involve screening various chiral columns and mobile phase compositions. For instance, a normal-phase method might utilize a mobile phase of hexane (B92381) and ethanol, while a reversed-phase method could use a buffered aqueous-organic mobile phase. researchgate.net
Method Validation: Once a suitable separation is achieved, the method must be validated according to established guidelines (e.g., ICH Q2(R1)) to ensure it is fit for its intended purpose. chromatographyonline.com Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following is an illustrative data table for a hypothetical validated chiral HPLC method for this compound.
| Parameter | Result |
| Specificity | Baseline resolution of enantiomers (Resolution > 2.0) |
| Linearity (Range) | 0.1 - 10 µg/mL (r² > 0.999) |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | Repeatability: < 1.0%; Intermediate Precision: < 2.0% |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
| Robustness | No significant impact on resolution with minor changes in flow rate and temperature. |
Gas Chromatography (GC): Chiral GC is another valuable technique for the analysis of volatile and thermally stable chiral compounds. springernature.comgcms.cz For a compound like this compound, derivatization of the amino and hydroxyl groups is typically required to increase volatility and improve chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The separation is then performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz
Capillary Electrophoresis (CE): Chiral CE offers high separation efficiency and requires only a small amount of sample. nih.gov Enantiomeric separation in CE is achieved by adding a chiral selector to the background electrolyte. springernature.com For the analysis of this compound, which is a basic compound, cyclodextrins (e.g., β-cyclodextrin or its derivatives) are commonly used as chiral selectors. researchgate.net The differential interaction of the enantiomers with the cyclodextrin cavity leads to different electrophoretic mobilities and, consequently, separation.
Spectroscopic Techniques for Structural Elucidation of Research Intermediates and Metabolites
Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound, as well as its synthetic intermediates and potential metabolites.
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. rsc.org ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For this compound, the NMR spectra would be expected to show characteristic signals for the aromatic protons, the methoxy (B1213986) group, the ethyl side chain, and the amino and hydroxyl groups.
Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm), showing specific splitting patterns (e.g., doublets, triplets) depending on their substitution pattern on the benzene (B151609) ring.
Methine Proton (-CH-NH₂): A quartet or multiplet in the region of 3.5-4.5 ppm, coupled to the methyl protons and potentially the amino protons.
Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm.
Methyl Protons (-CH₃): A doublet in the aliphatic region (around 1.3-1.6 ppm), coupled to the methine proton.
Amino and Hydroxyl Protons (-NH₂ and -OH): These signals can be broad and their chemical shifts can vary depending on the solvent, concentration, and temperature. They may appear in a wide range from 2.0 to 9.0 ppm.
A hypothetical ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the carbons of the aminoethyl side chain. Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons and to fully assign all signals. hmdb.carsc.org
The following table provides a hypothetical assignment of ¹H and ¹³C NMR chemical shifts for this compound, which is for illustrative purposes.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.7-7.0 (m) | 110-130 |
| Aromatic C-O | - | 145-155 |
| Aromatic C-C | - | 120-140 |
| -OCH₃ | 3.85 (s) | 55-60 |
| -CH(NH₂)- | 4.1 (q) | 50-55 |
| -CH₃ | 1.4 (d) | 20-25 |
| -NH₂ | Variable (br s) | - |
| -OH | Variable (br s) | - |
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement.
Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and can be used to elucidate its structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the aminoethyl side chain, the methoxy group, or cleavage of the aromatic ring. researchgate.net
In metabolic studies, LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful tool for identifying potential metabolites of this compound. researchgate.net By comparing the mass spectra of the parent compound with those of its metabolites, common biotransformations such as hydroxylation, glucuronidation, or sulfation can be identified.
A hypothetical fragmentation pattern for this compound in an EI-MS experiment is presented below for illustrative purposes.
| m/z | Proposed Fragment |
| 167 | [M]⁺ (Molecular Ion) |
| 152 | [M - CH₃]⁺ |
| 124 | [M - CH₃ - CO]⁺ |
| 109 | [M - CH₃ - CO - CH₃]⁺ |
| 77 | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. gcms.cz The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenol (B47542), the N-H stretch of the amine, C-H stretches of the aromatic and aliphatic groups, C=C stretches of the aromatic ring, and C-O stretches of the ether and phenol. rsc.org
An illustrative table of expected IR absorption bands is provided below.
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | O-H and N-H stretching |
| 3100-3000 | Aromatic C-H stretching |
| 2980-2850 | Aliphatic C-H stretching |
| 1600-1450 | Aromatic C=C stretching |
| 1260-1200 | Aryl C-O stretching (ether) |
| 1180-1150 | Phenolic C-O stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. researchgate.net The UV-Vis spectrum of this compound would be expected to show absorption maxima in the UV region, characteristic of the substituted benzene ring. The position and intensity of these absorption bands can be influenced by the solvent and the pH of the solution. nih.gov
Chromatographic Separations for Research Applications
In addition to analytical scale separations for purity determination, chromatographic techniques are essential for the purification of this compound on a research scale. Preparative HPLC and flash chromatography are commonly employed for this purpose. mdpi.com
The choice of the chromatographic technique and conditions depends on the scale of the purification and the properties of the compound and any impurities. For the purification of this compound, a normal-phase separation on silica (B1680970) gel or a reversed-phase separation on a C18-functionalized silica could be utilized. The selection of the mobile phase is critical to achieve good separation and recovery of the desired compound.
X-ray Crystallography of this compound and its Co-crystals
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.gov A single-crystal X-ray diffraction analysis of this compound would provide precise information about its bond lengths, bond angles, and absolute stereochemistry, confirming the (S)-configuration at the chiral center. chromatographyonline.com
Co-crystals: The formation of co-crystals is a strategy used to modify the physicochemical properties of a compound, such as its solubility and stability, without altering its chemical structure. nih.govsemanticscholar.org Co-crystallization of this compound with pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides) could be explored to improve its properties. X-ray crystallography would be essential to confirm the formation of a new crystalline phase and to characterize the intermolecular interactions (e.g., hydrogen bonds) between the compound and the co-former in the co-crystal lattice. researchgate.net
While no public crystal structure data is available for this compound, a hypothetical crystal data table is provided for illustrative purposes.
| Parameter | Illustrative Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1048.0 |
| Z | 4 |
Computational and Theoretical Studies of 4 1s 1 Aminoethyl 2 Methoxyphenol
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential biological activity.
While specific molecular docking studies exclusively targeting 4-[(1S)-1-aminoethyl]-2-methoxyphenol are not extensively documented in publicly available literature, studies on structurally similar compounds provide valuable insights. For instance, a molecular docking study was conducted on the analogue 4-ethyl-2-methoxyphenol with the glucagon-like peptide-1 (GLP-1) receptor. The results of this study indicated a Gibbs free energy of binding of -6.10 kcal/mol, suggesting a favorable interaction with the receptor. researchgate.net The simulation showed that the compound could bind to a pocket lined by several amino acid residues, including SER 84, CYS 85, TRP 87, ALA 92, VAL 95, and PRO 96. researchgate.net
For this compound, it is hypothesized that the aminoethyl and hydroxyl groups would be critical for forming hydrogen bonds, while the methoxy (B1213986) group and the benzene (B151609) ring could engage in hydrophobic and van der Waals interactions within a target binding site. The binding affinity and specific interactions would, of course, be dependent on the specific topology and amino acid composition of the target protein's binding pocket. A hypothetical docking study would likely reveal key interactions similar to those observed for its analogues.
| Analogue Compound | Biological Target | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical for Target Compound) |
|---|---|---|---|
| 4-ethyl-2-methoxyphenol | GLP-1 Receptor | -6.10 | Hydrogen bonding with polar residues (e.g., Ser, Thr); Hydrophobic interactions with nonpolar residues (e.g., Val, Leu) |
Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT, HOMO/LUMO)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations can provide information about the distribution of electrons, molecular orbital energies, and reactivity descriptors. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis, as the energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For aromatic compounds containing hydroxyl and methoxy groups, DFT calculations can elucidate the effects of these substituents on the electronic properties of the benzene ring. The lone pairs of electrons on the oxygen atoms of the hydroxyl and methoxy groups can donate electron density to the ring, influencing its reactivity.
| Parameter | Typical Calculated Value for Analogous Aromatic Compounds (eV) | Predicted Properties for this compound |
|---|---|---|
| HOMO Energy | -5.0 to -6.5 | Electron-donating capability, susceptibility to electrophilic attack |
| LUMO Energy | -1.0 to -2.0 | Electron-accepting capability, susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | ~4.5 | Indicates moderate chemical reactivity and kinetic stability |
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. Unlike the static picture from molecular docking, MD simulations can reveal conformational changes in both the ligand and the protein upon binding, the stability of the complex, and the role of solvent molecules.
An MD simulation of a this compound-protein complex would typically be run for tens to hundreds of nanoseconds. Key parameters analyzed from the simulation trajectory include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF).
RMSD: This parameter measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and is stable.
RMSF: This parameter indicates the fluctuation of individual amino acid residues. Higher RMSF values for residues in the binding pocket could signify flexibility that accommodates the ligand, while high fluctuations in other regions might indicate allosteric effects.
For a stable binding interaction, one would expect to see the RMSD of the complex plateau after an initial equilibration period. The RMSF of the amino acid residues in direct contact with this compound would likely be lower than those of more flexible loop regions of the protein, indicating that the ligand is held firmly in the binding site.
| MD Simulation Parameter | Purpose of Analysis | Expected Outcome for a Stable Complex |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | To assess the structural stability of the protein-ligand complex over time. | The RMSD value converges to a stable plateau, typically below 0.3 nm, after initial equilibration. |
| Root-Mean-Square Fluctuation (RMSF) | To identify flexible and rigid regions of the protein upon ligand binding. | Lower fluctuations for residues in the binding pocket, indicating stable interactions with the ligand. |
QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For a series of derivatives of this compound, a QSAR study would involve calculating a variety of molecular descriptors. These descriptors can be categorized as:
Electronic: Descriptors related to the electronic properties of the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies.
Steric: Descriptors that describe the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Taft's Es).
Hydrophobic: Descriptors that quantify the lipophilicity of the molecule, such as the logarithm of the partition coefficient (logP).
Topological: Descriptors derived from the 2D representation of the molecule, which describe its connectivity and branching.
A typical QSAR model for derivatives of this compound might reveal that substituents that increase electron density on the phenol (B47542) ring enhance activity, or that specific steric constraints in the aminoethyl side chain are crucial for optimal interaction with a target. The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).
| Descriptor Class | Example Descriptors | Potential Influence on Activity |
|---|---|---|
| Electronic | Partial atomic charges, HOMO/LUMO energies | Modulation of hydrogen bonding and electrostatic interactions. |
| Steric | Molecular volume, van der Waals surface area | Ensuring a proper fit within the target's binding pocket. |
| Hydrophobic | LogP | Affecting the strength of hydrophobic interactions and membrane permeability. |
| Topological | Wiener index, Kier & Hall connectivity indices | Reflecting molecular size, shape, and branching. |
In Silico Prediction of Metabolic Pathways and Products
In silico tools can predict the likely metabolic fate of a compound by identifying sites that are susceptible to enzymatic modification. These predictions are based on databases of known metabolic reactions and algorithms that recognize specific functional groups and their likelihood of undergoing biotransformation.
For this compound, several metabolic pathways can be predicted based on its chemical structure:
Phase I Metabolism:
O-demethylation: The methoxy group is a common site for demethylation by cytochrome P450 enzymes, leading to a catechol derivative.
Hydroxylation: The aromatic ring can undergo hydroxylation, although the existing hydroxyl and methoxy groups may direct this to specific positions.
Deamination: The primary amine of the aminoethyl group can be a substrate for monoamine oxidase (MAO) or other deaminases, leading to an aldehyde intermediate that can be further oxidized to a carboxylic acid or reduced to an alcohol.
Phase II Metabolism:
Glucuronidation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid, a major pathway for increasing water solubility and facilitating excretion.
Sulfation: The phenolic hydroxyl group can also be sulfated.
N-acetylation: The primary amine can undergo acetylation.
In silico metabolism prediction software can rank these potential metabolic reactions based on their likelihood, providing a hypothetical metabolic profile of the compound. news-medical.netnih.gov
| Metabolic Reaction | Enzyme Family (Predicted) | Potential Metabolite |
|---|---|---|
| O-demethylation | Cytochrome P450 (CYPs) | 4-[(1S)-1-aminoethyl]benzene-1,2-diol |
| Deamination | Monoamine Oxidase (MAO) | 2-methoxy-4-(1-hydroxyethyl)phenol (after reduction) or (2-methoxy-4-hydroxyphenyl)acetic acid (after oxidation) |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate at the phenolic hydroxyl group |
| Sulfation | Sulfotransferases (SULTs) | Sulfate (B86663) conjugate at the phenolic hydroxyl group |
Future Directions and Emerging Research Avenues for 4 1s 1 Aminoethyl 2 Methoxyphenol
Development of Novel Chemical Probes Based on 4-[(1S)-1-aminoethyl]-2-methoxyphenol
The unique structure of this compound makes it an excellent scaffold for the design and synthesis of novel chemical probes. These probes can be instrumental in studying the intricate mechanisms of the monoamine neurotransmitter systems, including the norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506) pathways. By modifying the functional groups of the molecule, researchers can create fluorescently tagged or biotinylated derivatives. These modified molecules would allow for the visualization and tracking of their interactions with transporters and receptors, providing invaluable insights into their function and regulation in both healthy and diseased states.
Furthermore, the development of radiolabeled versions of this compound could lead to the creation of new imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT). Such agents would enable non-invasive in vivo imaging of the distribution and density of norepinephrine transporters, which could have significant implications for the diagnosis and monitoring of various neurological and psychiatric disorders.
Integration with Systems Biology Approaches
The integration of data on this compound with systems biology approaches offers a powerful strategy for understanding its role in a broader biological context. By combining experimental data from genomics, proteomics, and metabolomics with computational modeling, researchers can construct comprehensive network models of the pathways influenced by this molecule.
This approach can help to identify novel protein-protein interactions, downstream signaling cascades, and feedback loops that are modulated by this compound. For instance, systems biology could elucidate how fluctuations in the levels of this metabolite impact global gene expression profiles or metabolic fluxes in different cell types. Such a holistic understanding is crucial for predicting the systemic effects of drugs that target the norepinephrine pathway and for identifying potential new therapeutic targets.
Advancements in Synthetic Biology for this compound Production
Recent advancements in synthetic biology present exciting opportunities for the development of sustainable and cost-effective methods for the production of enantiopure this compound. Traditional chemical synthesis of this compound can be complex and may produce a mixture of stereoisomers that are difficult to separate.
By engineering microorganisms such as Escherichia coli or Saccharomyces cerevisiae with the necessary biosynthetic pathways, it may be possible to produce the (S)-enantiomer with high selectivity. This would involve the introduction of genes encoding enzymes such as catechol-O-methyltransferase (COMT), which is responsible for the conversion of norepinephrine to normetanephrine (B1208972). Such bio-based production platforms could offer a more environmentally friendly and economically viable alternative to conventional chemical synthesis.
Potential for Derivatization in Advanced Materials Research
The chemical structure of this compound, with its phenolic hydroxyl and primary amine groups, provides reactive sites for derivatization, opening up possibilities for its use in advanced materials research. These functional groups can be used to polymerize the molecule or to graft it onto the surface of other materials.
For example, the catechol moiety is known for its strong adhesive properties, suggesting that derivatives of this compound could be developed as bio-adhesives for medical or industrial applications. Furthermore, the incorporation of this chiral molecule into polymers could lead to the creation of novel materials with unique optical or recognition properties, which could be utilized in chiral separation technologies or as components of biosensors. Recent research has focused on synthesizing novel derivatives of normetanephrine for potential use as anticancer agents and antidepressants.
Unexplored Stereoisomers and Their Biological Potential
While the (S)-enantiomer of normetanephrine is the naturally occurring and biologically active form, the biological potential of its (R)-enantiomer remains largely unexplored. The synthesis and pharmacological evaluation of (R)-normetanephrine could reveal novel biological activities or a different pharmacological profile compared to its (S)-counterpart.
Studies on the enantiomers of other psychoactive compounds have often shown significant differences in their potency, selectivity, and mechanism of action. A thorough investigation into the stereoisomers of this compound could therefore uncover new therapeutic possibilities or provide a deeper understanding of the stereochemical requirements for interaction with its biological targets. Chiral separation techniques, such as high-performance liquid chromatography (HPLC) on a chiral stationary phase, are essential for isolating and studying the individual enantiomers.
Q & A
Q. What are the key considerations for synthesizing 4-[(1S)-1-aminoethyl]-2-methoxyphenol with high enantiomeric purity?
Synthesis requires precise control of stereochemistry at the (1S)-aminoethyl group. Methods include asymmetric hydrogenation of ketone precursors or enzymatic resolution of racemic mixtures . Reaction parameters (temperature, solvent polarity, and catalyst choice) must be optimized to minimize racemization. For example, ethanol or methanol as solvents can enhance stereoselectivity . Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy is recommended for purity validation.
Q. How can researchers confirm the molecular structure and stereochemistry of this compound?
X-ray crystallography is the gold standard for unambiguous structural confirmation. Use SHELXL for refining crystallographic data, ensuring accurate placement of the methoxy and aminoethyl groups . For rapid verification, combine NMR (e.g., H and C NMR) with computational tools like density functional theory (DFT) to predict chemical shifts and compare with experimental data .
Q. What safety protocols are essential when handling this compound in the lab?
The compound may cause skin/eye irritation (Category 2 hazards). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Emergency measures include rinsing eyes with water for 15 minutes and consulting safety data sheets (SDS) for spill management .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s biological activity, and what methods can elucidate these effects?
The (1S)-configuration may enhance binding affinity to biological targets (e.g., enzymes or receptors). Employ molecular docking (AutoDock Vina) to model interactions and surface plasmon resonance (SPR) to measure binding kinetics . Comparative studies with the (1R)-enantiomer can isolate stereochemical contributions to activity.
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from impurities or inconsistent assay conditions. Validate purity via LC-MS and replicate assays under standardized conditions (pH, temperature). Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics independently .
Q. How can isotopic labeling (e.g., 13^{13}13C or 15^{15}15N) advance mechanistic studies of this compound’s metabolic pathways?
Incorporate C at the methoxy or aminoethyl group to track metabolic fate using NMR or mass spectrometry. For example, N labeling can clarify amine group participation in enzymatic reactions . Pair with in vitro hepatocyte models to map phase I/II metabolism.
Q. What computational approaches are effective for predicting the compound’s physicochemical properties?
Use Schrödinger’s QikProp or ACD/Labs software to estimate logP, solubility, and pKa. Molecular dynamics (MD) simulations (AMBER or GROMACS) can model membrane permeability or aggregation behavior in aqueous environments .
Methodological Guidance
- Structural Analysis : Combine XRD with spectroscopic methods (FTIR, Raman) for cross-validation .
- Activity Profiling : Use high-throughput screening (HTS) with dose-response curves (IC/EC) and include positive/negative controls .
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst lot) in detail and share raw datasets via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
